molecular formula C5H5N3O3 B15322566 5-Nitrofuran-2-carboximidamide

5-Nitrofuran-2-carboximidamide

Cat. No.: B15322566
M. Wt: 155.11 g/mol
InChI Key: KWKCQUKDPDARNH-UHFFFAOYSA-N
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Description

5-Nitrofuran-2-carboximidamide is a nitroheterocyclic compound featuring a furan ring substituted with a nitro group at position 5 and a carboximidamide group (-C(=NH)NH₂) at position 2. This structure confers unique electronic and steric properties, making it a candidate for antimicrobial applications, as nitroheterocycles are often associated with bioreductive activation and DNA damage in pathogens .

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

5-nitrofuran-2-carboximidamide

InChI

InChI=1S/C5H5N3O3/c6-5(7)3-1-2-4(11-3)8(9)10/h1-2H,(H3,6,7)

InChI Key

KWKCQUKDPDARNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrofuran-2-carboximidamide typically involves nitration of furan derivatives followed by subsequent reactions to introduce the carboximidamide group. The nitration process usually requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls to ensure consistent product quality. The use of continuous flow reactors can enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Nitrofuran-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or their derivatives.

  • Reduction: Production of amines or amides.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry and Biology: 5-Nitrofuran-2-carboximidamide is used as a building block in the synthesis of biologically active compounds. Its derivatives have been explored for their antimicrobial and antifungal properties, making it valuable in pharmaceutical research.

Medicine: The compound has shown potential as an antimicrobial agent, with studies investigating its efficacy against various pathogens. Its mechanism of action involves interfering with bacterial DNA synthesis, leading to cell death.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 5-Nitrofuran-2-carboximidamide exerts its effects involves the disruption of bacterial DNA synthesis. The nitro group in the compound is reduced within the bacterial cell, forming reactive intermediates that bind to DNA and inhibit its replication and transcription processes. This leads to bacterial cell death.

Molecular Targets and Pathways:

  • DNA Gyrase: Inhibition of DNA gyrase, an enzyme crucial for DNA supercoiling.

  • Topoisomerase IV: Interference with topoisomerase IV, another enzyme involved in DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Nitrofuran-2-carboxylic Acid Derivatives

  • Structure : Shares the 5-nitro-furan backbone but replaces the carboximidamide with a carboxylic acid (-COOH) at position 2.
  • Synthesis: Reacted with 3-amino-quinoxaline derivatives to form amide bonds, as described in .
  • Studies suggest nitro-furan carboxylic acid derivatives exhibit moderate antimicrobial activity but may require higher doses for efficacy .

5-Nitrothiophene-2-carboxylic Acid Derivatives

  • Structure : Replaces the furan ring with a thiophene (sulfur-containing heterocycle) but retains the nitro and carboxylic acid groups.
  • Synthesis : Similar coupling reactions to furan analogs, though thiophene’s lower electron density may alter reaction kinetics .

Ranitidine-Related Compounds

describes ranitidine derivatives with structural similarities but distinct functional groups:

  • Ranitidine Complex Nitroacetamide: Features a nitroacetamide group (-NH-CO-CH₂-NO₂) linked to a dimethylamino-furan moiety. Unlike 5-nitrofuran-2-carboximidamide, the nitro group is on the acetamide side chain rather than the furan ring, reducing direct interaction with microbial targets .
  • Ranitidine Diamine Hemifumarate: Lacks a nitro group but includes amino and sulphanylethyl substituents on the furan. This compound highlights how nitro removal shifts activity from antimicrobial to histamine receptor antagonism (as seen in ranitidine’s clinical use) .

Comparative Data Table

Compound Core Structure Position 5 Position 2 Group Key Functional Features Biological Activity
This compound Furan Nitro Carboximidamide (-C(=NH)NH₂) High basicity, bioreductive potential Antimicrobial (inferred)
5-Nitrofuran-2-carboxylic acid Furan Nitro Carboxylic acid (-COOH) Acidic, forms amide conjugates Moderate antimicrobial
5-Nitrothiophene-2-carboxylic acid Thiophene Nitro Carboxylic acid (-COOH) Lower electron density, slower activation Reduced antimicrobial
Ranitidine Nitroacetamide Furan - Nitroacetamide (-NH-CO-CH₂-NO₂) Nitro on side chain, dimethylamino Ranitidine impurity
Ranitidine Diamine Furan - Aminoethylthio (-S-CH₂-CH₂-NH₂) No nitro, amino groups Histamine antagonism

Research Findings and Implications

  • Nitro Positioning : The furan-ring nitro group in this compound is critical for direct antimicrobial action, whereas side-chain nitro groups (e.g., ranitidine nitroacetamide) show negligible activity .
  • Heterocycle Impact : Thiophene analogs exhibit lower efficacy than furan derivatives, emphasizing the importance of oxygen’s electronegativity in redox cycling .
  • Functional Group Role : The carboximidamide group’s basicity may enhance cellular uptake compared to carboxylic acid analogs, though toxicity profiles require further study.

Biological Activity

5-Nitrofuran-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antitumor properties. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N4O3C_6H_6N_4O_3, with a molecular weight of approximately 174.12 g/mol. The structure features a furan ring with a nitro group and a carboximidamide functional group, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and interaction with DNA, leading to bacterial cell death. For instance, derivatives of nitrofuran compounds have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.019 μM reported for certain analogs .

Antitumor Activity

The compound has also been studied for its antitumor effects. Modifications to the furan ring can enhance selectivity and potency against specific cancer cell lines. In vitro studies have demonstrated that certain derivatives possess significant cytotoxicity against various tumor cells while maintaining low cytotoxicity towards normal cells .

Synthesis Methods

This compound can be synthesized through several chemical routes, which may vary in yield and purity based on the reaction conditions employed. Common methods include:

  • Nitration of Furans : Introduction of the nitro group into the furan ring.
  • Formation of Carboximidamide : Reaction of appropriate carboxylic acids with amines under controlled conditions.

These synthetic strategies are crucial for developing derivatives with enhanced biological activity .

Case Study 1: Antitubercular Activity

A study focused on optimizing N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449) revealed that it exhibited potent antitubercular activity against Mycobacterium tuberculosis H37Rv strain with MIC values ranging from 0.019 to 0.20 μM. The compound demonstrated low cytotoxicity towards Vero cells (CC50 = 40 – >120 μM), suggesting a favorable therapeutic profile .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of nitrofuran derivatives highlighted the importance of the nitro moiety in enhancing biological activity. Modifications such as replacing phenyl groups with naphthyl or thiophene groups improved whole-cell activity significantly, indicating that careful structural modifications can lead to more potent compounds .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsBiological Activity
5-Nitro-2-furoic acid Contains a carboxylic acid groupAntimicrobial properties
5-Nitrofuran-2-carbohydrazide Contains hydrazide functionalityAntimycobacterial activity
Nitrofurantoin A nitrofuran antibioticBroad-spectrum antibacterial activity
5-Aminofurfuryl alcohol Amino group replacing nitro groupAntioxidant properties

This table illustrates the diversity among compounds related to this compound, showcasing their unique structural features and biological activities.

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